molecular formula C8H4BrClK2NO4P B1143063 5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt CAS No. 185335-30-2

5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt

Cat. No. B1143063
M. Wt: 402.65
InChI Key:
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Description

5-Bromo-4-chloro-3-indolyl phosphate (BCIP) is an artificial chromogenic substrate used for the sensitive colorimetric detection of alkaline phosphatase activity . It is often used in immunoblotting, in situ hybridization, and immunohistochemistry, often in combination with nitro blue tetrazolium chloride (NBT) .


Synthesis Analysis

BCIP is prepared synthetically . It is provided in two salt forms: the disodium salt which is soluble in water and the p-toluidine form which is soluble in dimethylformamide . These salt forms may be used to prepare a stock solution that in combination with NBT and a reaction buffer, form a substrate solution for alkaline phosphatase .


Molecular Structure Analysis

The molecular formula of BCIP is C8H6BrClNO4P . The InChI key is QRXMUCSWCMTJGU-UHFFFAOYSA-N . The SMILES string is C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br .


Chemical Reactions Analysis

5-bromo-4-chloro-3-indoxyl is oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo . It is also oxidized by nitroblue tetrazolium (NBT), which forms an insoluble dark blue diformazan precipitate after reduction .


Physical And Chemical Properties Analysis

BCIP has a molar mass of 326.47 g·mol−1 . It appears colorless and is soluble in water (sodium salt) . The solubility of BCIP in DMF is 20 mg/mL .

Scientific Research Applications

  • Enhancing ELISA-spot Assays : It is used to increase the sensitivity of ELISA-spot assays, where its addition to nitro blue tetrazolium in the substrate results in more sensitive and faster assays (Francí & Vidal, 1988).

  • Cytochemical Demonstrations : It facilitates the enzymatic hydrolysis in cytochemical demonstrations for acid phosphatase (Rabiger, Chang, Matsukawa, & Tsou, 1970).

  • Detection and Localization of Enzymes : It is widely used in Western and Southern blots or immunohisto/cytochemistry applications for detecting and localizing alkaline phosphatase activity (Guder, Heindl, & Josel, 2000).

  • Quantitative Enzyme Assays : Its use in quantitative analysis of enzymatic assays, especially with alkaline phosphatase, has been described. This involves converting the product indigo dye into a quantifiable form (Fanjul-Bolado, González-García, & Costa-García, 2006).

  • Bacteriology and Histochemistry : It serves as a chromogenic substrate in bacteriology and histochemistry for detecting enzyme activities in various contexts, such as in bacterial identification and histochemical staining processes (Kiernan, 2007).

  • Identifying Escherichia coli : It has been utilized as a chromogenic compound for the rapid and specific identification of Escherichia coli in environmental samples (Watkins et al., 1988).

  • Chemiluminescent Enzyme Assays : Its derivatives are used in chemiluminescent assays of various enzymes, which has applications in enzyme immunoassay and DNA probe assay (Arakawa, Maeda, & Tsuji, 1991).

Safety And Hazards

BCIP should be stored at -20°C, protected from light and moisture . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

BCIP is a versatile substrate and functions in a variety of applications, including Northern Southern, and Western blotting, in situ hybridization, and immunohistochemistry . It can be used as a substrate to monitor secreted embryonic alkaline phosphatase activity in solution . As it is a sensitive colorimetric detection method for alkaline phosphatase activity, it may find more applications in the future in the field of biochemistry and molecular biology.

properties

IUPAC Name

potassium;(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClNO4P.K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H2,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUABRWUZQTUPM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClKNO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt

Citations

For This Compound
2
Citations
KH Glätzer, PM Kloetzel - The Journal of cell biology, 1986 - rupress.org
… The color reaction was carried out with nitro blue tetrazolium chloride and 5-bromo-4-chloro-3-indoxyl phosphate potassium salt (SERVA, Heidelberg, FRG) (17). …
Number of citations: 25 rupress.org
I BLUE
Number of citations: 0

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